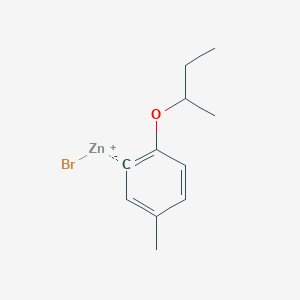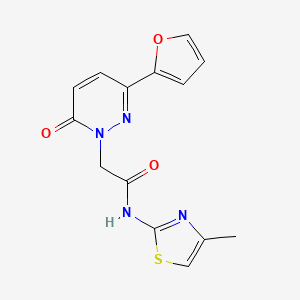![molecular formula C24H23ClN2O3S B14882286 4-{[(2Z)-3-(bicyclo[2.2.1]hept-2-yl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14882286.png)
4-{[(2Z)-3-(bicyclo[2.2.1]hept-2-yl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD05847595 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD05847595 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific process].
Step 3: Final product formation by [specific reaction], often requiring [specific temperature and pressure conditions].
Industrial Production Methods
Industrial production of MFCD05847595 scales up the laboratory synthesis methods, incorporating advanced technologies to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process and ensure consistency in the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD05847595 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving MFCD05847595 often require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Requires oxidizing agents and controlled temperature conditions.
Reduction: Utilizes reducing agents and may require inert atmosphere conditions.
Substitution: Involves nucleophiles or electrophiles and often requires catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield [specific product], while reduction could produce [another product]. Substitution reactions typically result in [specific substituted product].
Scientific Research Applications
MFCD05847595 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of MFCD05847595 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to [specific target], leading to [specific biochemical process]. This interaction triggers a cascade of events that result in [specific outcome], making it a valuable tool in both research and therapeutic applications.
Conclusion
MFCD05847595 is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable asset in scientific research and industrial processes. By understanding its similarities and differences with other compounds, researchers can better harness its potential for various applications.
Properties
Molecular Formula |
C24H23ClN2O3S |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
4-[[3-(2-bicyclo[2.2.1]heptanyl)-5-[(2-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C24H23ClN2O3S/c25-19-4-2-1-3-16(19)13-21-22(28)27(20-12-14-5-6-17(20)11-14)24(31-21)26-18-9-7-15(8-10-18)23(29)30/h1-4,7-10,14,17,20-21H,5-6,11-13H2,(H,29,30) |
InChI Key |
AALNWYQLZKPQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3C(=O)C(SC3=NC4=CC=C(C=C4)C(=O)O)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


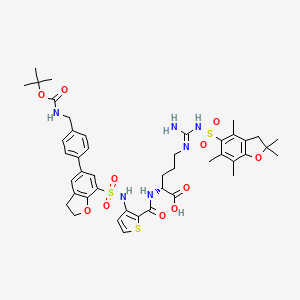
![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
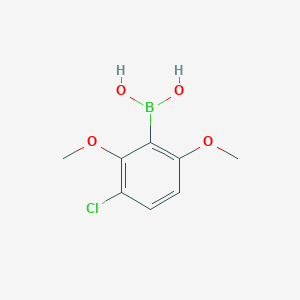
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14882222.png)

![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
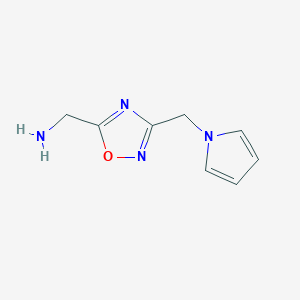
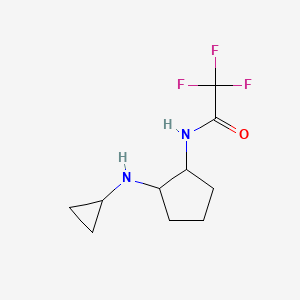
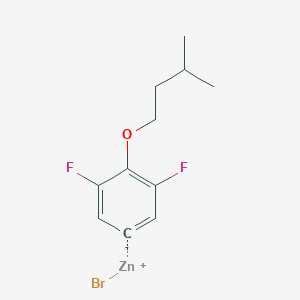
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
